Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride
Description
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with a piperidine-linked ethoxy group. Key properties include:
- Molecular Formula: C₁₆H₂₄ClNO₃ .
- CAS Numbers: 1220031-88-8 (ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride) and 1048673-90-0 (ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride), indicating positional isomerism or salt-form variations .
- Storage: Stable when sealed in dry conditions at room temperature .
Properties
IUPAC Name |
ethyl 3-(2-piperidin-4-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-4-3-5-15(12-14)20-11-8-13-6-9-17-10-7-13;/h3-5,12-13,17H,2,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPCRRMHEUHAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl 3-Hydroxybenzoate Intermediate
The initial step involves esterification of 3-hydroxybenzoic acid with ethanol:
3-Hydroxybenzoic acid + Ethanol → Ethyl 3-hydroxybenzoate
- Catalyst: Concentrated sulfuric acid (H₂SO₄)
- Solvent: Ethanol
- Temperature: Reflux (~78°C)
- Duration: 4–6 hours
- Purification: Recrystallization from ethanol
Ether Formation with 2-(4-Piperidinyl)ethanol
The ester intermediate undergoes nucleophilic substitution to form the ether linkage:
Ethyl 3-hydroxybenzoate + 2-(4-piperidinyl)ethanol → Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF) or acetone
- Temperature: 0°C to room temperature
- Duration: 12–24 hours
- Mechanism: Nucleophilic attack on the aromatic oxygen
Conversion to Hydrochloride Salt
The free base is converted to its hydrochloride salt:
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate + HCl → Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride
- Solvent: Ethanol or isopropanol
- Acid: Hydrogen chloride gas or hydrochloric acid solution
- Temperature: Ambient or slightly cooled (~0–5°C)
- Purification: Recrystallization from ethanol
Industrial Scale Synthesis
For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield. The esterification and ether formation steps are optimized for high throughput, with purification via distillation and recrystallization to ensure product purity exceeding 95%. Quality control includes HPLC, NMR, and melting point analysis.
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Solvent | Conditions | Purification | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | Ethanol, H₂SO₄ | Ethanol | Reflux, 4–6 hrs | Recrystallization | Forms Ethyl 3-hydroxybenzoate |
| 2 | Ether formation | 2-(4-piperidinyl)ethanol, NaH/K₂CO₃ | DMF/acetone | 0°C to RT, 12–24 hrs | Column chromatography | Forms Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate |
| 3 | Salt formation | HCl | Ethanol | Ambient | Recrystallization | Produces hydrochloride salt |
Reaction Mechanisms and Optimization
Esterification
Proceeds via nucleophilic attack of ethanol on the carboxylic acid activated by acid catalysis. Excess ethanol shifts equilibrium toward ester formation, and removal of water drives the reaction forward.
Ether Formation
A Williamson ether synthesis mechanism is employed, where deprotonation of 2-(4-piperidinyl)ethanol generates a nucleophile that attacks the activated aromatic oxygen, forming the ether linkage.
Hydrochloride Salt Formation
Protonation of the piperidine nitrogen under mild acidic conditions yields the hydrochloride salt, which is more stable and soluble for pharmaceutical applications.
Research Findings and Validation
Research indicates that reaction parameters such as temperature, solvent polarity, and reagent stoichiometry critically influence yield and purity. For instance, using DMF as a solvent during ether formation enhances nucleophilic substitution efficiency, resulting in yields above 85%. Recrystallization from ethanol consistently produces high-purity products suitable for pharmacological testing.
Notes on Purity and Characterization
- Purity : Achieved through recrystallization and chromatography
- Characterization : Confirmed via NMR, IR, and mass spectrometry
- Yield : Typically ranges from 70% to 85% per step, depending on optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
- Lead Compound : Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride serves as a lead compound in developing new pharmaceuticals targeting various diseases, including pain management and inflammation.
- Intermediate in Synthesis : It is utilized as a building block for synthesizing more complex organic molecules, particularly in the development of piperidine derivatives known for their pharmacological properties.
- Potential Therapeutic Effects : Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, and analgesic properties. Its interaction with biological targets suggests potential applications in treating various conditions.
- Mechanism of Action : Preliminary studies suggest that it may modulate receptor activity or inhibit enzymes involved in metabolic pathways, although specific mechanisms are still under investigation.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce inflammation markers in vitro, supporting its therapeutic potential in inflammatory diseases.
- Pharmacokinetic Studies : Studies assessing the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, indicating its suitability for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ester Variations
Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
- Molecular Formula: C₁₅H₂₂ClNO₃ .
- Key Difference: Methyl ester instead of ethyl ester, reducing molecular weight (299.8 vs.
- Safety : Classified as an irritant, suggesting similar handling precautions may apply to the ethyl analog .
Ethyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
Piperidine vs. Pyrrolidine Derivatives
Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride
- Molecular Formula: C₁₄H₂₀ClNO₃ .
Ethyl 3-(3-Pyrrolidinyloxy)benzoate Hydrochloride
Free Acid and Benzoyl Derivatives
4-(2-(Piperidin-1-yl)ethoxy)benzoic Acid Hydrochloride
- Molecular Formula: C₁₄H₁₈ClNO₃ .
- Key Difference : Lacks the ethyl ester, forming a free carboxylic acid. This increases polarity and may enhance solubility in aqueous media but reduce blood-brain barrier penetration .
Pitofenone HCl (Methyl 2-(4-(2-(Piperidin-1-yl)ethoxy)benzoyl)benzoate Hydrochloride)
Substituent-Modified Analogs
RS 67333 and RS 39604
- RS 67333: Contains a 4-amino-5-chloro-2-methoxy-phenyl group and a butyl-piperidine chain. Demonstrated serotonin 5-HT₄ receptor agonist activity in preclinical studies .
- RS 39604 : Features a sulfonamide group, enhancing hydrogen-bonding capacity. Both compounds highlight the pharmacological relevance of piperidine-ethoxy-benzoate scaffolds in CNS drug discovery .
I-6473 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate)
Data Tables
Table 1. Structural and Physical Properties
Research Implications
- Structure-Activity Relationships (SAR) : Ethoxy substituent position (3- vs. 4-) and ester group (ethyl vs. methyl) significantly impact target selectivity and pharmacokinetics .
- Metabolic Stability : Piperidine derivatives generally exhibit longer half-lives than pyrrolidine analogs due to reduced ring strain .
- Safety Considerations : Irritant classifications for methyl and benzoyl derivatives suggest stringent handling protocols for all analogs .
Biological Activity
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H26ClNO3
- Molecular Weight : Approximately 375.9 g/mol
- Structure : The compound features a benzoate moiety linked through an ethoxy chain to a piperidine ring, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. It acts as an enzyme inhibitor , particularly targeting esterases and hydrolases, which are involved in metabolic pathways. This inhibition can lead to modulation of various biological responses, including anti-inflammatory and analgesic effects.
Biological Activities
-
Anticancer Activity :
- Similar compounds have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. For instance, derivatives with piperidine structures have shown effectiveness against hypopharyngeal tumor cells by modulating signaling pathways related to cancer progression .
- A study indicated that compounds with similar piperidine moieties exhibited cytotoxicity against multiple cancer types, suggesting potential for further development in cancer therapy .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells at certain concentrations, indicating its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may enhance antioxidant defenses in neuronal cells, providing a protective effect against oxidative stress associated with neurodegeneration .
Q & A
Q. What are the critical steps in synthesizing Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, and how can reaction conditions be optimized?
The synthesis involves three key steps:
- Esterification : Reacting 3-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl benzoate intermediate .
- Ether formation : Coupling the ester with 2-(4-piperidinyl)ethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the ethoxy-piperidine moiety .
- Salt formation : Treating the free base with HCl to yield the hydrochloride salt, improving solubility for biological studies . Optimization includes monitoring reaction progress via TLC/HPLC, using anhydrous solvents to minimize hydrolysis, and purifying intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy (¹H/¹³C): Confirms the presence of the piperidine ring (δ 2.5–3.5 ppm for N–CH₂), ethoxy group (δ 1.2–1.4 ppm for CH₃), and benzoate aromatic protons (δ 7.3–8.1 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (m/z 313.82 for [M+H]⁺) and detects impurities .
- X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms salt formation (Cl⁻ counterion) .
Q. How can researchers validate initial biological activity in vitro?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction via caspase-3 activation .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (λ = 412 nm) to evaluate neuroprotective potential .
- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictions in reported antimicrobial efficacy across studies be resolved?
Discrepancies may arise from variations in:
- Bacterial strains : Use standardized strains (e.g., ATCC) and include clinical isolates to assess spectrum .
- Solubility limitations : Pre-solubilize the compound in DMSO (<1% v/v) and confirm stability via HPLC .
- Synergy testing : Combine with β-lactam antibiotics (e.g., ampicillin) to evaluate potentiation effects using checkerboard assays (FIC index ≤0.5 indicates synergy) .
Q. What structure-activity relationship (SAR) insights can be drawn from analogs with varying piperidine substitution patterns?
- 4-Piperidinyl vs. 3-piperidinyl analogs : The 4-position enhances AChE inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for 3-substituted analogs) due to optimal spatial alignment with the enzyme’s catalytic site .
- Ethoxy linker length : Shorter linkers (e.g., methylene) reduce solubility and bioavailability, while longer chains (e.g., propoxy) decrease receptor binding affinity .
- Ester vs. amide substitutions : Amide derivatives (e.g., benzamide analogs) show prolonged half-lives but reduced blood-brain barrier penetration .
Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for AChE) .
- Molecular docking : Use AutoDock Vina to model interactions between the piperidine ring and AChE’s peripheral anionic site (e.g., π-cation interactions with Trp286) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes .
Q. How can pharmacokinetic properties like solubility and metabolic stability be optimized?
- Salt forms : Compare hydrochloride, sulfate, and mesylate salts for enhanced aqueous solubility (e.g., hydrochloride achieves >10 mg/mL in PBS) .
- Prodrug strategies : Replace the ethyl ester with pivaloyloxymethyl (POM) groups to improve oral absorption and reduce first-pass metabolism .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., piperidine N-oxidation) and guide structural modifications .
Q. What experimental approaches assess synergistic effects with existing therapeutics?
- Combination index (CI) : Calculate via CompuSyn software using dose-response data from co-administered drugs (e.g., cisplatin for cancer) .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways upregulated synergistically (e.g., apoptosis genes BAX, PUMA) .
- In vivo models : Use xenograft mice to evaluate tumor regression with combination therapy vs. monotherapy (e.g., 40% reduction with compound + paclitaxel vs. 15% alone) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
